molecular formula C20H24N2O2S B8129919 Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate

Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate

Cat. No.: B8129919
M. Wt: 356.5 g/mol
InChI Key: CMKIFUYJPXFZIN-UHFFFAOYSA-N
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Description

Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C20H24N2O2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-aminophenylthiomethyl chloride with benzyl piperidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

benzyl 4-[(4-aminophenyl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c21-18-6-8-19(9-7-18)25-15-17-10-12-22(13-11-17)20(23)24-14-16-4-2-1-3-5-16/h1-9,17H,10-15,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKIFUYJPXFZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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